molecular formula C16H34ClN3O2 B14703361 1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride CAS No. 24269-81-6

1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride

Cat. No.: B14703361
CAS No.: 24269-81-6
M. Wt: 335.9 g/mol
InChI Key: QPBIMULGRAPWHS-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride is a complex organic compound that belongs to the piperazine family. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a butylaminoethyl group and an isopentyl ester. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Substitution with Butylaminoethyl Group: The piperazine ring is then reacted with butylamine and ethylene oxide to introduce the butylaminoethyl group.

    Esterification: The carboxylic acid group is esterified with isopentyl alcohol in the presence of an acid catalyst.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols or amines.

    Substitution: Produces substituted piperazine derivatives.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxylic acid, ethyl ester
  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
  • 1-Piperazinecarboxylic acid, 4-(2-(tert-butylamino)ethyl)-, cyclohexyl ester

Uniqueness

1-Piperazinecarboxylic acid, 4-(2-(butylamino)ethyl)-, isopentyl ester, hydrochloride is unique due to its specific substitution pattern and the presence of the isopentyl ester group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

24269-81-6

Molecular Formula

C16H34ClN3O2

Molecular Weight

335.9 g/mol

IUPAC Name

3-methylbutyl 4-[2-(butylamino)ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H33N3O2.ClH/c1-4-5-7-17-8-9-18-10-12-19(13-11-18)16(20)21-14-6-15(2)3;/h15,17H,4-14H2,1-3H3;1H

InChI Key

QPBIMULGRAPWHS-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCN1CCN(CC1)C(=O)OCCC(C)C.Cl

Origin of Product

United States

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